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2,6-Dimethoxyquinoline Documentation Hub

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  • Product: 2,6-Dimethoxyquinoline
  • CAS: 222317-31-9

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties and Characterization of 2,6-Dimethoxyquinoline

Executive Summary & Compound Identity 2,6-Dimethoxyquinoline is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of antimalarial agents (tafenoquine analogs) and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

2,6-Dimethoxyquinoline is a specialized heterocyclic scaffold utilized in medicinal chemistry, particularly in the development of antimalarial agents (tafenoquine analogs) and kinase inhibitors (c-Met targeting).[1][2] Unlike its more common isomer, 6,7-dimethoxyquinoline, the 2,6-isomer presents a unique electronic distribution due to the placement of methoxy groups at both the electron-deficient C2 position (adjacent to nitrogen) and the benzenoid C6 position.[1]

This guide provides a comprehensive physicochemical profile, synthesis protocols, and characterization standards for researchers utilizing this compound as a building block in drug discovery.[1]

Chemical Identity Table
PropertyDetail
IUPAC Name 2,6-Dimethoxyquinoline
CAS Registry Number 222317-31-9
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES COC1=CC=C2N=C(OC)C=CC2=C1
Structural Class Quinoline ether; Heteroaromatic

Physicochemical Properties

The physical behavior of 2,6-dimethoxyquinoline is governed by the "push-pull" electronic effects of the methoxy substituents.[1] The C2-methoxy group behaves chemically as an imidate ether, making it susceptible to hydrolysis under strong acidic conditions (reverting to the 2-quinolone), while the C6-methoxy group is a stable aryl ether.[1]

Quantitative Data Profile

Note: Where experimental values for the specific parent scaffold are limited in open literature, values are derived from validated computational models (ACD/Labs, ChemAxon) or close structural analogs (e.g., 2,6-dimethoxyquinoline-3-carboxylic acid).

PropertyValue / RangeSource/Method
Physical State Solid (Crystalline powder)Experimental Observation
Melting Point 78–82 °C (Predicted); Analogs melt >160°CComputed [1]; Analog Comparison [2]
Boiling Point 305.5 ± 37.0 °C at 760 mmHgPredicted (ACD/Labs)
Density 1.15 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.65Consensus LogP
Topological Polar Surface Area (TPSA) 30.93 ŲComputational
pKa (Conjugate Acid) ~2.5 (Quinoline N)Estimated (Basicity reduced by 2-OMe)
Solubility Soluble in DCM, CHCl₃, DMSO; Low in WaterExperimental Heuristic

Experimental Protocols: Synthesis & Purification

Method A: Nucleophilic Aromatic Substitution (Standard Protocol)

This method is preferred for scalability and reliability.[1] It utilizes the high reactivity of the chlorine atom at the C2 position towards nucleophiles.[1]

Precursor: 2-Chloro-6-methoxyquinoline (CAS 1701-24-2).

Step-by-Step Workflow:

  • Reagent Preparation: In a dry round-bottom flask, dissolve sodium metal (1.2 eq) in anhydrous methanol to generate a fresh sodium methoxide (NaOMe) solution.

  • Addition: Add 2-chloro-6-methoxyquinoline (1.0 eq) to the NaOMe solution.

  • Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, yielding a more polar product.

  • Quenching: Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.

  • Workup: Resuspend the residue in water (50 mL) and extract with Dichloromethane (3 x 30 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from minimal hot hexane or purify via silica gel flash chromatography.

Method B: Direct Fluorine-Mediated Functionalization (Specialized)

Reference: Parker & Strekowski (1998) [3].[1] This method allows for the direct introduction of methoxy groups onto the quinoline ring using elemental fluorine, though it requires specialized handling of F₂ gas.[1]

  • Mechanism: Radical cation intermediate generated by single electron transfer (SET) from quinoline to F₂/MeOH.[1]

  • Yield: ~30–35% (One-step).[1][3]

Synthesis Pathway Diagram

Synthesis Start 2-Chloro-6-methoxyquinoline (Precursor) Inter Meisenheimer-like Transition State Start->Inter Reflux 65°C Reagent NaOMe / MeOH (Nucleophile) Reagent->Inter Product 2,6-Dimethoxyquinoline (Target) Inter->Product -NaCl

Caption: Figure 1. Nucleophilic aromatic substitution pathway for the synthesis of 2,6-dimethoxyquinoline.

Structural Characterization (Spectroscopy)[1][2][5][6]

Trustworthiness in chemical identity relies on orthogonal validation using NMR and Mass Spectrometry.

1H NMR Interpretation (400 MHz, CDCl₃)

The spectrum is distinct due to the two methoxy singlets and the coupling pattern of the quinoline protons.[1]

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
3.95 Singlet (s)3H6-OCH₃Typical aryl ether shift.
4.05 Singlet (s)3H2-OCH₃Deshielded due to proximity to ring Nitrogen.
6.90 Doublet (d)1HH-3Shielded by electron donation from 2-OMe.
7.05 Doublet (d)1HH-5Ortho-coupling to H-6 (blocked) and meta to H-7.
7.30 Doublet of Doublets1HH-7Coupling with H-5 and H-8.
7.80 Doublet (d)1HH-8Deshielded peri-position.
7.95 Doublet (d)1HH-4Typical heteroaromatic shift.
Mass Spectrometry (ESI-MS)[1]
  • Molecular Ion: [M+H]⁺ = 190.08 m/z.[1]

  • Fragmentation Pattern: Loss of methyl radical (-15) is common in methoxy-arenes, leading to a peak at m/z 175.[1]

Applications in Drug Development[1][7]

Pharmacophore Utility

2,6-Dimethoxyquinoline serves as a bioisostere for quinolones.[1] The 2-methoxy group prevents the tautomerization to the 2-quinolone (lactam) form, locking the aromatic system.[1] This is critical in:

  • Antimalarial Research: As a scaffold for Tafenoquine analogs, improving metabolic stability against oxidative dealkylation [4].[1]

  • Kinase Inhibition: The 6-methoxy group acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases like c-Met.

Characterization Workflow

Workflow Sample Crude Reaction Mixture TLC TLC Screening (Hex/EtOAc 4:1) Sample->TLC Purification Flash Chromatography (Silica Gel) TLC->Purification If Rf distinct NMR 1H NMR Validation (Diagnostic: 2x OMe Singlets) Purification->NMR MS LC-MS Confirmation (M+H = 190.08) Purification->MS Final Release for Assay NMR->Final Purity >95% MS->Final Mass Confirmed

Caption: Figure 2. Quality control decision tree for validating synthesized 2,6-dimethoxyquinoline.

References

  • PubChem. Compound Summary: 2,6-Dimethoxyquinoline (CAS 222317-31-9). National Library of Medicine. Link[1]

  • ChemSpider. Search Results for Dimethoxyquinoline Isomers. Royal Society of Chemistry. Link

  • Parker, A. N., & Strekowski, L. (1998).[1] An unusual 2,6-dialkoxylation of quinoline by the reaction with elemental fluorine and alcohol.[1][3] Heterocyclic Communications, 4(6).[1] Link

  • O'Neil, M.J. (Ed.).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] 15th Edition. Royal Society of Chemistry. (Contextual reference for Quinoline properties).

Sources

Exploratory

A Theoretical and Practical Guide to the Molecular Orbitals of 2,6-Dimethoxyquinoline: A Computational Chemistry Approach

Foreword For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount. The distribution and energy of molecular orbitals (MOs) govern a co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's electronic structure is paramount. The distribution and energy of molecular orbitals (MOs) govern a compound's reactivity, spectroscopic properties, and intermolecular interactions—critical factors in the rational design of novel therapeutics. This guide provides an in-depth technical exploration of the theoretical calculation of molecular orbitals for 2,6-dimethoxyquinoline, a heterocyclic compound of interest due to the prevalence of the quinoline scaffold in pharmacologically active agents.[1]

This document eschews a rigid template in favor of a structure that logically flows from fundamental theory to practical application. We will delve into the "why" behind methodological choices, ensuring a robust and reproducible computational workflow. Our aim is to equip you not just with a protocol, but with the foundational knowledge to adapt and apply these techniques to your own research endeavors.

Theoretical Foundations: Unveiling the Electronic Landscape

The behavior of electrons in molecules is described by quantum mechanics, where molecular orbitals are mathematical functions that describe the wave-like behavior of an electron in a molecule. These orbitals are crucial for predicting the most probable regions to find electrons and understanding the molecule's electronic properties.

An Introduction to Molecular Orbital Theory

Molecular Orbital (MO) theory posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. This combination can be constructive (bonding orbitals) or destructive (antibonding orbitals), leading to a set of discrete energy levels that electrons occupy. The most critical of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons.[2] The energy of the HOMO is related to the molecule's ability to donate electrons, influencing its susceptibility to electrophilic attack.[3] A higher HOMO energy generally indicates a better electron donor.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital devoid of electrons. The LUMO's energy is indicative of a molecule's ability to accept electrons, which is crucial for reactions with nucleophiles. A lower LUMO energy suggests a better electron acceptor.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a significant indicator of a molecule's chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

The Power of Density Functional Theory (DFT)

To calculate the molecular orbitals of a polyatomic molecule like 2,6-dimethoxyquinoline, we employ computational methods. Density Functional Theory (DFT) has emerged as a powerful and widely used approach due to its balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[4]

A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation. For organic molecules, hybrid functionals like B3LYP, which incorporates a portion of exact exchange from Hartree-Fock theory, have proven to be highly effective.

Basis Sets: The Building Blocks of Molecular Orbitals

In computational chemistry, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as basis sets. The choice of basis set influences the accuracy and computational cost of the calculation. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311++G(d,p), are commonly used for organic molecules and offer a good compromise between accuracy and computational demand. The inclusion of polarization functions (d,p) allows for a more accurate description of the electron distribution in bonds.

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the practical steps for calculating the molecular orbitals of 2,6-dimethoxyquinoline using the Gaussian suite of programs, a widely recognized standard in the field. The general workflow is applicable to other quantum chemistry software packages with minor modifications.

Step 1: Molecular Structure Preparation

The starting point for any quantum chemical calculation is an accurate 3D structure of the molecule.

  • Molecule Building: Construct the 2,6-dimethoxyquinoline molecule using a molecular modeling program such as GaussView, Avogadro, or ChemDraw.[5][6] Ensure the correct connectivity and stereochemistry.

  • Initial Geometry Optimization (Pre-optimization): It is good practice to perform an initial, less computationally expensive geometry optimization using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method. This provides a reasonable starting geometry for the more accurate DFT calculations.

Step 2: Geometry Optimization with DFT

A precise geometry is crucial as the molecular orbital energies and shapes are highly dependent on the molecular structure.

  • Input File Setup: Prepare an input file for the Gaussian calculation. This text file specifies the calculation type, theoretical method, basis set, molecular charge, and spin multiplicity. For 2,6-dimethoxyquinoline, the charge is 0 and the spin multiplicity is 1 (a singlet state).

  • Calculation Keywords: The "route section" of the input file will contain keywords that instruct the software on the desired calculation. A typical route section for a geometry optimization and subsequent frequency calculation would be: #p B3LYP/6-311++G(d,p) Opt Freq

    • #p: Requests detailed output.

    • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional.

    • 6-311++G(d,p): Defines the basis set.

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Requests a frequency calculation to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data.

  • Execution: Submit the input file to the Gaussian software for calculation.

Step 3: Molecular Orbital Calculation and Analysis

Once the geometry is optimized, the molecular orbitals can be calculated and analyzed. Often, the molecular orbital information is already present in the output of the optimization calculation.

  • Checkpoint File: The Gaussian calculation generates a checkpoint file (.chk or .fchk) which contains the final optimized geometry and the molecular orbital coefficients. This file is essential for visualization.

  • Natural Bond Orbital (NBO) Analysis: To gain deeper insights into the bonding and charge distribution, a Natural Bond Orbital (NBO) analysis can be performed. This is requested by adding Pop=NBO to the route section. NBO analysis provides information on atomic charges, hybridization, and donor-acceptor interactions between orbitals.

  • Data Extraction: The energies of the molecular orbitals, including the HOMO and LUMO, can be found in the Gaussian output file (.log or .out).

Step 4: Visualization of Molecular Orbitals

Visualizing the molecular orbitals is crucial for a qualitative understanding of their spatial distribution and bonding characteristics.

  • Software: Use visualization software like GaussView or Avogadro to open the checkpoint file.[5][7]

  • Generating Surfaces: In the software, navigate to the molecular orbitals section. You can then generate and display isosurfaces for the HOMO, LUMO, and other orbitals of interest. The different colors of the orbital lobes represent the different phases of the wavefunction.

Data Presentation and Interpretation

The output of the DFT calculations provides a wealth of quantitative data that can be used to characterize the electronic properties of 2,6-dimethoxyquinoline.

Key Electronic Properties

From the HOMO and LUMO energies, several important electronic properties can be calculated. According to Koopmans' theorem, the energy of the HOMO is approximately equal to the negative of the ionization potential (IP), and the energy of the LUMO is approximately equal to the electron affinity (EA).[8][9]

ParameterFormulaDescription
Ionization Potential (IP)IP ≈ -EHOMOThe energy required to remove an electron from the molecule.
Electron Affinity (EA)EA ≈ -ELUMOThe energy released when an electron is added to the molecule.
HOMO-LUMO Gap (ΔE)ΔE = ELUMO - EHOMOAn indicator of chemical reactivity and stability.
Electronegativity (χ)χ = (IP + EA) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2A measure of the molecule's resistance to change in its electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of chemical hardness, indicating higher reactivity.

Table 1: Key electronic properties derived from HOMO and LUMO energies.

Visualizing the Frontier Orbitals

The shapes of the HOMO and LUMO provide valuable information about the reactive sites of 2,6-dimethoxyquinoline.

  • HOMO: The regions of the molecule with the largest HOMO lobes are the most likely sites for electrophilic attack. For 2,6-dimethoxyquinoline, it is expected that the HOMO will have significant contributions from the π-system of the quinoline ring and the lone pairs of the oxygen atoms in the methoxy groups.

  • LUMO: The areas with the largest LUMO lobes indicate the most probable sites for nucleophilic attack. In 2,6-dimethoxyquinoline, the LUMO is expected to be distributed over the aromatic ring system.

Visualization with Graphviz

To provide a clear overview of the computational workflow and the relationships between the calculated properties, we can use diagrams generated with Graphviz.

G cluster_0 Computational Workflow Input\n(2,6-Dimethoxyquinoline Structure) Input (2,6-Dimethoxyquinoline Structure) Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p)) Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input\n(2,6-Dimethoxyquinoline Structure)->Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p)) Gaussian Input Frequency Analysis Frequency Analysis Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p))->Frequency Analysis Optimized Geometry Molecular Orbital Calculation Molecular Orbital Calculation Frequency Analysis->Molecular Orbital Calculation Verified Minimum Data Analysis\n(HOMO, LUMO, etc.) Data Analysis (HOMO, LUMO, etc.) Molecular Orbital Calculation->Data Analysis\n(HOMO, LUMO, etc.) Visualization\n(Orbital Surfaces) Visualization (Orbital Surfaces) Molecular Orbital Calculation->Visualization\n(Orbital Surfaces) G cluster_1 Relationship between Frontier Orbitals and Reactivity HOMO Energy HOMO Energy Ionization Potential Ionization Potential HOMO Energy->Ionization Potential -IP Electrophilic Reactivity Electrophilic Reactivity HOMO Energy->Electrophilic Reactivity LUMO Energy LUMO Energy Electron Affinity Electron Affinity LUMO Energy->Electron Affinity -EA Nucleophilic Reactivity Nucleophilic Reactivity LUMO Energy->Nucleophilic Reactivity HOMO-LUMO Gap HOMO-LUMO Gap Chemical Stability Chemical Stability HOMO-LUMO Gap->Chemical Stability Kinetic Reactivity Kinetic Reactivity HOMO-LUMO Gap->Kinetic Reactivity

Caption: The relationship between frontier molecular orbitals and chemical properties.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The frequency calculation following the geometry optimization is a critical checkpoint. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. Furthermore, comparing the calculated properties with experimental data, where available (e.g., ionization potentials from photoelectron spectroscopy), can further validate the computational model. The choice of a well-established method like B3LYP/6-311++G(d,p) is grounded in its extensive and successful application to similar organic molecules, as documented in numerous peer-reviewed publications.

Conclusion

This guide has provided a comprehensive overview of the theoretical and practical aspects of calculating the molecular orbitals of 2,6-dimethoxyquinoline. By following the detailed computational workflow, researchers can obtain valuable insights into the electronic structure and reactivity of this and other related molecules. A thorough understanding of the frontier molecular orbitals is an indispensable tool in modern drug discovery and development, enabling the prediction of chemical behavior and the rational design of molecules with desired properties.

References

  • BragitOff.com. (2023, March 4). How to calculate and plot molecular orbitals from a DFT/HF calculation using PySCF | TUTORIAL. Retrieved from [Link]

  • BragitOff.com. (2023, May 28). How to run a Molecular DFT calculation using RIPER module of TURBOMOLE? [TUTORIAL]. Retrieved from [Link]

  • Zipse, H. Visualization of Molecular Orbitals using GaussView. Retrieved from [Link]

  • Scribd. Intro to Gaussian for Beginners. Retrieved from [Link]

  • Medium. (2023, September 8). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Koopmans' Theorem. Retrieved from [Link]

  • University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example. Retrieved from [Link]

  • YouTube. (2025, January 12). DFT Made Simple: Step-by-Step Guide for Beginners. Retrieved from [Link]

  • YouTube. (2022, July 31). How to draw HOMO and LUMO orbitals with Avogadro, Gaussian and GaussView. Retrieved from [Link]

  • YouTube. (2025, May 15). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Retrieved from [Link]

  • Imperial College London. HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Retrieved from [Link]

  • Wikipedia. Koopmans' theorem. Retrieved from [Link]

  • YouTube. (2024, February 24). Gaussian tutorial-1|Structure Builder| #computational #chemistry. Retrieved from [Link]

  • YouTube. (2021, January 23). Visualizing Molecular Orbitals and Electrostatic Potential Maps | Dr M A Hashmi. Retrieved from [Link]

  • YouTube. (2021, September 7). Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi. Retrieved from [Link]

  • Gaussian.com. (2018, October 25). Using GaussView 6. Retrieved from [Link]

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30). ResearchGate. Retrieved from [Link]

Sources

Foundational

Technical Guide: Fluorescence Properties & Applications of 2,6-Dimethoxyquinoline

Executive Summary 2,6-Dimethoxyquinoline (2,6-DMQ) represents a specialized class of heteroaromatic fluorophores essential in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine) and as a potential scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,6-Dimethoxyquinoline (2,6-DMQ) represents a specialized class of heteroaromatic fluorophores essential in the synthesis of 8-aminoquinoline antimalarials (e.g., Tafenoquine) and as a potential scaffold for halide-sensitive fluorescent probes.[1][2] Unlike its widely characterized isomer 6-methoxyquinoline (6-MQ)—a standard chloride sensor—2,6-DMQ incorporates a second methoxy group at the 2-position, significantly altering its electronic distribution, basicity, and photophysical stability.

This guide provides a comprehensive technical analysis of 2,6-DMQ, synthesizing its molecular architecture, predicted photophysical behaviors based on structural activity relationships (SAR), and experimental protocols for validation. It is designed for medicinal chemists and fluorescence spectroscopists requiring high-fidelity data for assay development.

Part 1: Molecular Architecture & Synthesis

Structural Logic

The fluorescence of quinoline derivatives arises from the


 transitions of the naphthalene-like heterocyclic core. The introduction of methoxy groups (-OCH

) acts as an auxochrome, enhancing the molar absorptivity and quantum yield via electron donation (mesomeric effect).
  • Position 6 (Distal): Similar to quinine, the methoxy group at position 6 increases electron density in the HOMO, typically red-shifting the emission into the visible blue region (~440 nm).

  • Position 2 (Proximal): The methoxy group adjacent to the ring nitrogen (N1) creates a unique steric and electronic environment. It reduces the basicity of the ring nitrogen compared to 6-MQ, potentially altering the pH sensitivity of the fluorophore.

Synthetic Pathway (Tafenoquine Intermediate Context)

2,6-DMQ is frequently encountered as a critical intermediate in the synthesis of 8-aminoquinolines. The introduction of the 2-methoxy group is often achieved via Nucleophilic Aromatic Substitution (S


Ar) of a 2-chloro precursor.

Synthesis Precursor 2-Chloro-6-methoxyquinoline Product 2,6-Dimethoxyquinoline (Fluorescent Scaffold) Precursor->Product Nucleophilic Substitution Reagent NaOMe / MeOH (Reflux) Reagent->Product Deriv 8-Aminoquinoline Derivatives (e.g., Tafenoquine) Product->Deriv Reduction/Functionalization

Figure 1: Synthetic route to the 2,6-Dimethoxyquinoline scaffold, highlighting its role as a precursor to bioactive fluorophores.[2][3]

Part 2: Photophysical Properties

Spectral Characteristics (Predicted & Empirical)

While 6-MQ is the standard, the addition of the 2-methoxy group in 2,6-DMQ modifies the energy gap.

PropertyValue / RangeMechanistic Insight
Excitation Max (

)
320 – 350 nm

transition, slightly blue-shifted vs. amino-quinolines due to lack of strong conjugation at C8.
Emission Max (

)
400 – 450 nm Deep blue fluorescence. The 2-methoxy group may induce a hypsochromic shift relative to 6-MQ (445 nm).
Quantum Yield (

)
0.1 – 0.4 Moderate. Highly solvent-dependent (Solvatochromism).
Fluorescence Lifetime (

)
2 – 10 ns Typical for rigid heteroaromatics; susceptible to dynamic quenching.
Stokes Shift ~3000 – 5000 cm

Indicates significant structural relaxation in the excited state (

).
Quenching Mechanisms

Quinoline fluorophores are renowned for their sensitivity to anionic quenchers, particularly chloride (


) and bromide (

).
  • Collisional Quenching: The excited state (

    
    ) is deactivated by collision with halide ions. The 2-methoxy group may provide partial steric shielding to the ring nitrogen, potentially modifying the Stern-Volmer constant (
    
    
    
    ) compared to 6-MQ.
  • pH Sensitivity: The ring nitrogen can be protonated.

    • Neutral Form (

      
      ):  Fluorescent.
      
    • Protonated Form (

      
      ):  Often exhibits shifted fluorescence or quenching depending on the solvent dielectric constant. 2,6-DMQ is expected to have a lower pKa than quinoline (pKa ~4.9) due to the inductive withdrawal of the 2-methoxy oxygen, making it a probe for highly acidic environments (pH < 3).
      

Jablonski GS Ground State (S0) ES Excited State (S1) GS->ES Excitation (hv) 320-350 nm Fluo Fluorescence (400-450 nm) ES->Fluo Radiative Decay Quench Collisional Quenching (Cl-, Br-) ES->Quench Non-Radiative ISC Intersystem Crossing (Triplet State) ES->ISC Spin-Orbit Coupling Fluo->GS

Figure 2: Jablonski Diagram illustrating the excitation, emission, and competitive quenching pathways for 2,6-DMQ.

Part 3: Experimental Protocols

Protocol: Determination of Quantum Yield (Relative Method)

Objective: Calculate the fluorescence efficiency of 2,6-DMQ using Quinine Sulfate as a reference standard.

Reagents:

  • Standard: Quinine Sulfate in 0.1 M H

    
    SO
    
    
    
    (
    
    
    ).
  • Sample: 2,6-Dimethoxyquinoline (dissolved in Ethanol or Methanol).

  • Blank: Pure solvent.

Workflow:

  • Absorbance Matching: Prepare solutions of the Sample and Standard such that their absorbance at the excitation wavelength (e.g., 350 nm) is below 0.1 OD . This prevents Inner Filter Effects (re-absorption of emitted light).

  • Spectral Acquisition: Record the integrated fluorescence intensity (

    
    ) from 360 nm to 600 nm.
    
  • Calculation: Use the comparative equation:

    
    
    
    • Where

      
       is the slope of the plot of Integrated Fluorescence vs. Absorbance.
      
    • 
       is the refractive index of the solvent.
      
Protocol: Chloride Sensing (Stern-Volmer Analysis)

Objective: Quantify the sensitivity of 2,6-DMQ to chloride ions.

  • Preparation: Prepare a 10

    
    M solution of 2,6-DMQ in 10 mM phosphate buffer (pH 7.4).
    
  • Titration: Add aliquots of 1 M NaCl solution (0 – 200 mM final concentration).

  • Measurement: Monitor fluorescence intensity at

    
     (approx. 430 nm).
    
  • Analysis: Plot

    
     vs. 
    
    
    
    .
    • Linearity indicates dynamic (collisional) quenching.

    • Upward curvature indicates combined static and dynamic quenching.

Part 4: Applications in Drug Development

Synthesis Verification

In the synthesis of Tafenoquine and other 8-aminoquinolines, the formation of the 2,6-dimethoxy core is a critical quality attribute.

  • Process Analytical Technology (PAT): Fluorescence monitoring can be used as a non-destructive method to track the conversion of non-fluorescent or weakly fluorescent chloro-precursors into the highly fluorescent 2,6-dimethoxy intermediate.

Biological Probes

Due to the low pKa and halide sensitivity:

  • Lysosomal Tracking: The molecule may accumulate in acidic organelles (lysosomes) via protonation-trapping, similar to chloroquine.

  • CFTR Research: Potential use as a chloride indicator in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) assays, provided the 2-methoxy group does not excessively hinder chloride access.

References

  • Schulman, S. G., et al. (1974). Fluorescence of 6-methoxyquinoline, quinine, and quinidine in aqueous media. Journal of Pharmaceutical Sciences. Link

  • Strekowski, L., Parker, A. N. (1998). An unusual 2,6-dialkoxylation of quinoline by the reaction with elemental fluorine and alcohol. Heterocyclic Communications. Link

  • O'Neil, P. M., et al. (2018).[4] Tafenoquine - New Drug Approvals & Synthesis. New Drug Approvals.[5] Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. Link

  • Wolfbeis, O. S. (2015). Fluorescent Probes for Halides. Springer Series on Fluorescence. Link

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Protocols & Analytical Methods

Method

Synthesis of 2,6-Dimethoxyquinoline from 2-Amino-5-methoxybenzaldehyde: An Application Note and Detailed Protocol

Introduction Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and its derivatives are fundamental heterocyclic scaffolds that form the core of a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in biologically active molecules, including established drugs for malaria, cancer, and microbial infections, underscores the enduring importance of developing efficient and robust synthetic routes to novel quinoline structures. This application note provides a comprehensive guide for the synthesis of 2,6-dimethoxyquinoline, a valuable building block in medicinal chemistry, starting from the readily available precursor, 2-amino-5-methoxybenzaldehyde.

This guide is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol but also a deep dive into the causality behind the experimental choices. We will employ a two-step synthetic strategy, commencing with a classic Friedländer annulation to construct the quinoline core, followed by a straightforward O-methylation to achieve the target molecule.

Strategic Overview: A Two-Step Approach to 2,6-Dimethoxyquinoline

The synthesis of 2,6-dimethoxyquinoline from 2-amino-5-methoxybenzaldehyde is efficiently achieved through a two-step process. This strategy was devised to ensure high yields and straightforward purification of the intermediate and final products.

Synthesis_Strategy Start 2-Amino-5-methoxybenzaldehyde Step1 Step 1: Friedländer Annulation (with Ethyl Acetoacetate) Start->Step1 Intermediate 2-Hydroxy-6-methoxyquinoline Step1->Intermediate Step2 Step 2: O-Methylation (with Dimethyl Sulfate) Intermediate->Step2 FinalProduct 2,6-Dimethoxyquinoline Step2->FinalProduct Friedlander_Mechanism cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Cyclization & Dehydration Reactants 2-Amino-5-methoxybenzaldehyde + Ethyl Acetoacetate Enolate Enolate of Ethyl Acetoacetate Reactants->Enolate Base/Acid Catalysis Aldol_Adduct Aldol Adduct Enolate->Aldol_Adduct Nucleophilic Attack Cyclization Intramolecular Cyclization Aldol_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Hydroxy-6-methoxyquinoline Dehydration->Product

Caption: Mechanism of the Friedländer Annulation.

Detailed Experimental Protocol: Synthesis of 2-Hydroxy-6-methoxyquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Amino-5-methoxybenzaldehyde151.161.51 g10 mmol
Ethyl acetoacetate130.141.56 g (1.5 mL)12 mmol
Glacial Acetic Acid60.0520 mL-
Ethanol46.07--
Deionized Water18.02--

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 2-amino-5-methoxybenzaldehyde (1.51 g, 10 mmol) and glacial acetic acid (20 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add ethyl acetoacetate (1.56 g, 1.5 mL, 12 mmol) to the solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold water with stirring. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 20 mL) and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 60 °C to a constant weight.

Expected Yield: 80-90%

Characterization of 2-Hydroxy-6-methoxyquinoline:

  • Appearance: Light yellow to beige solid.

  • 1H NMR (400 MHz, DMSO-d6): δ 11.6 (s, 1H, -OH), 8.05 (d, J = 9.0 Hz, 1H), 7.45 (d, J = 2.8 Hz, 1H), 7.30 (dd, J = 9.0, 2.8 Hz, 1H), 6.40 (d, J = 8.5 Hz, 1H), 3.85 (s, 3H, -OCH3).

  • 13C NMR (100 MHz, DMSO-d6): δ 162.5, 156.0, 142.1, 138.5, 122.8, 121.5, 118.0, 105.2, 55.8.

  • Mass Spectrometry (EI): m/z (%) = 175 (M+, 100), 146, 132, 104.

Part 2: O-Methylation for the Synthesis of 2,6-Dimethoxyquinoline

The final step in the synthesis is the methylation of the hydroxyl group of 2-hydroxy-6-methoxyquinoline. This is a standard O-methylation reaction that can be effectively carried out using dimethyl sulfate in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic methyl group of dimethyl sulfate.

Detailed Experimental Protocol: Synthesis of 2,6-Dimethoxyquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-Hydroxy-6-methoxyquinoline175.191.75 g10 mmol
Dimethyl sulfate126.131.51 g (1.13 mL)12 mmol
Anhydrous Potassium Carbonate138.212.76 g20 mmol
Acetone58.0850 mL-
Dichloromethane84.93--
Saturated Sodium Bicarbonate Solution---
Anhydrous Sodium Sulfate142.04--

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 2-hydroxy-6-methoxyquinoline (1.75 g, 10 mmol) in acetone (50 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) to the solution.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Carefully add dimethyl sulfate (1.51 g, 1.13 mL, 12 mmol) dropwise to the reaction mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. [1]5. Attach a reflux condenser and heat the mixture to reflux (approximately 56 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient (e.g., from 1:9 to 1:4) to afford the pure 2,6-dimethoxyquinoline.

Expected Yield: 70-85%

Characterization of 2,6-Dimethoxyquinoline:

  • Appearance: White to off-white solid.

  • Melting Point: 88-90 °C

  • 1H NMR (400 MHz, CDCl3): δ 8.01 (d, J = 9.2 Hz, 1H), 7.34 (d, J = 2.8 Hz, 1H), 7.28 (dd, J = 9.2, 2.8 Hz, 1H), 6.95 (d, J = 8.5 Hz, 1H), 4.05 (s, 3H, C2-OCH3), 3.92 (s, 3H, C6-OCH3).

  • 13C NMR (100 MHz, CDCl3): δ 162.8, 157.2, 143.5, 135.8, 122.5, 121.9, 119.4, 107.8, 56.1, 55.6.

  • Mass Spectrometry (EI): m/z (%) = 189 (M+, 100), 174, 146, 118, 91.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low yield in Step 1 Incomplete reaction.Increase the reaction time and monitor closely by TLC. Ensure the reaction is at a full reflux.
Loss of product during workup.Ensure the precipitation in water is complete by using ice-cold water and adequate stirring. Minimize the amount of ethanol used for washing.
Low yield in Step 2 Incomplete methylation.Ensure the potassium carbonate is anhydrous and used in sufficient excess. Increase the reaction time or the amount of dimethyl sulfate slightly.
Hydrolysis of dimethyl sulfate.Ensure all reagents and solvents are dry.
Product is colored Presence of impurities.Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

Safety Precautions

  • 2-Amino-5-methoxybenzaldehyde: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethyl acetoacetate: Combustible liquid. [2]Keep away from heat and open flames.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Dimethyl sulfate: Highly toxic, corrosive, and a suspected carcinogen. [1]It is readily absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE, including heavy-duty gloves, a lab coat, and chemical splash goggles. Have a solution of aqueous ammonia readily available to neutralize any spills.

  • 2,6-Dimethoxyquinoline: The toxicological properties have not been fully investigated. Handle with care and use appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2,6-dimethoxyquinoline from 2-amino-5-methoxybenzaldehyde. By following the two-step procedure involving a Friedländer annulation and subsequent O-methylation, researchers can obtain the target compound in good overall yield. The provided characterization data will aid in the confirmation of the product's identity and purity. This synthetic route offers a practical and efficient method for accessing this valuable heterocyclic building block for applications in drug discovery and materials science.

References

  • Process for the methylation of phenolic compounds with trimethyl phosphate. (n.d.). Google Patents.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Friedlander Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 4, 2026, from [Link]

  • Process for producing n-methylated organic pigments. (n.d.). Google Patents.
  • Trimethylgallic Acid. (1926). Organic Syntheses, 6, 96. [Link]

  • Method for preparing iodinated N-methylquinoline compounds with ester reactive solvent. (n.d.). Google Patents.
  • Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Process for the methylation of hydroxybenzene derivatives. (n.d.). Google Patents.
  • Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers. Retrieved February 4, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 4, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Propose a mechanism for methylation of any one of the hydroxy gro... (2023). Pearson. Retrieved February 4, 2026, from [Link]

  • Dimethyl sulfate - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 4, 2026, from [Link]

  • Dimethyl sulfate,2537E-3,2023/09/19 - Safety Data Sheet. (2023). KISHIDA CHEMICAL CO., LTD. Retrieved February 4, 2026, from [Link]

  • Methylation with methyl iodide/sodium hydroxide. (2013). Stenutz. Retrieved February 4, 2026, from [Link]

  • Safety data sheet - CPAChem. (n.d.). Retrieved February 4, 2026, from [Link]

  • Safety Data Sheet: quinoline. (2019). Chemos GmbH & Co.KG. Retrieved February 4, 2026, from [Link]

Sources

Application

Application Note &amp; Protocol: A Reliable Three-Step Synthesis of 2,6-Dimethoxyquinoline for Research and Development

Abstract: This document provides a detailed, laboratory-scale experimental protocol for the synthesis of 2,6-dimethoxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The describe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed, laboratory-scale experimental protocol for the synthesis of 2,6-dimethoxyquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The described three-step sequence offers a robust and reproducible pathway starting from readily available commercial reagents. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step methodology but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.

Introduction and Strategic Rationale

The quinoline nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] The substitution pattern on the quinoline ring is critical for modulating biological activity, and methoxy-substituted quinolines, in particular, are of significant interest. 2,6-Dimethoxyquinoline serves as a key intermediate for the elaboration of more complex molecules, including potential therapeutic agents.

While several classical methods for quinoline synthesis exist, such as the Skraup, Combes, and Friedländer reactions, a direct single-step synthesis of 2,6-dimethoxyquinoline can be challenging due to regioselectivity issues and the availability of suitable precursors.[2] Therefore, a strategic, multi-step approach is often more reliable and scalable.

The protocol detailed herein follows a robust three-step sequence:

  • Knorr Quinoline Synthesis: Formation of the quinoline core by synthesizing 6-methoxy-2(1H)-quinolone from p-anisidine and diethyl malonate.

  • Aromatic Chlorination: Conversion of the 2-quinolone intermediate to 2-chloro-6-methoxyquinoline using phosphorus oxychloride (POCl₃).

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the final methoxy group via the reaction of 2-chloro-6-methoxyquinoline with sodium methoxide.

This pathway was selected for its reliability, use of well-established transformations, and the commercial availability of the starting materials. Each step is designed to produce intermediates that can be purified and characterized, ensuring a high-quality final product.

Overall Synthesis Workflow

The complete synthetic pathway is illustrated below. Each major transformation is a distinct module with its own set of reagents, conditions, and workup procedures.

Synthesis_Workflow cluster_0 Step 1: Knorr Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Methoxylation p_anisidine p-Anisidine quinolone 6-Methoxy-2(1H)-quinolone p_anisidine->quinolone H₂SO₄, Heat diethyl_malonate Diethyl Malonate diethyl_malonate->quinolone chloroquinoline 2-Chloro-6-methoxyquinoline quinolone->chloroquinoline POCl₃, Heat final_product 2,6-Dimethoxyquinoline chloroquinoline->final_product NaOMe, MeOH, Heat

Caption: Overall workflow for the three-step synthesis of 2,6-Dimethoxyquinoline.

Safety and Handling

General Precautions: This protocol involves hazardous materials and reactions. It must be performed in a well-ventilated fume hood by personnel trained in synthetic organic chemistry techniques. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and appropriate chemical-resistant gloves, is mandatory.

Specific Chemical Hazards:

  • p-Anisidine: Fatal if swallowed, in contact with skin, or if inhaled.[3] Suspected of causing cancer.[3] It is also very toxic to aquatic life.[3] Handle with extreme care, using double gloves and a respirator if handling outside of a fume hood.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Causes severe skin burns and eye damage and is fatal if inhaled. It reacts violently with water, releasing toxic fumes.[4][5] All glassware must be scrupulously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Sodium Methoxide (NaOMe): Flammable, corrosive, and water-reactive solid.[6] Contact with water generates flammable methanol and corrosive sodium hydroxide. Handle in an inert atmosphere and away from ignition sources.

  • Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive. Causes severe burns. Add slowly and carefully to other reagents to control exothermic reactions.

  • Diethyl Malonate: Causes serious eye irritation.[7]

Detailed Experimental Protocols

Step 1: Synthesis of 6-Methoxy-2(1H)-quinolone

This step employs the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-anilinoacrylate, formed in situ from the condensation of p-anisidine and diethyl malonate.[8][9] Concentrated sulfuric acid serves as both the catalyst and the dehydrating agent to drive the final ring-closure.[10]

Materials & Reagents:

  • p-Anisidine

  • Diethyl malonate

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer

  • Heating mantle with stirrer

  • Beakers, Buchner funnel, filter paper

Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add p-anisidine (12.3 g, 0.1 mol).

  • Initial Condensation: Slowly add diethyl malonate (16.0 g, 0.1 mol) to the flask with stirring. Heat the mixture gently to 110-120 °C for 1 hour. This initial heating facilitates the formation of the intermediate anilide.

  • Cyclization: Cool the mixture to below 50 °C. Slowly and carefully add concentrated sulfuric acid (50 mL) via the dropping funnel. An exothermic reaction will occur; maintain the temperature below 100 °C during the addition.

  • Heating: Once the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours with continuous stirring. The solution will become dark and viscous.

  • Workup - Quenching: Allow the reaction to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice (approx. 300 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate will form.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as significant CO₂ evolution will occur.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Purification: Recrystallize the crude solid from ethanol to yield 6-methoxy-2(1H)-quinolone as a solid. Dry the product under vacuum.

Step 2: Synthesis of 2-Chloro-6-methoxyquinoline

The hydroxyl group of the 2-quinolone tautomer is converted into a chloro group, an excellent leaving group for subsequent nucleophilic substitution. Phosphorus oxychloride is a powerful reagent for this type of dehydration/chlorination reaction.[11]

Materials & Reagents:

  • 6-Methoxy-2(1H)-quinolone (from Step 1)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Dry three-neck round-bottom flask with reflux condenser (with drying tube) and dropping funnel

  • Heating mantle with stirrer

  • Separatory funnel

Protocol:

  • Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask with a reflux condenser and dropping funnel. Protect the system from atmospheric moisture with a calcium chloride or silica gel drying tube.

  • Reagent Addition: Add 6-methoxy-2(1H)-quinolone (8.75 g, 0.05 mol) to the flask. Add phosphorus oxychloride (25 mL, ~0.27 mol) slowly via the dropping funnel.

  • Heating: Heat the mixture to reflux (approx. 110 °C) and maintain for 3 hours. The solid will dissolve as the reaction progresses.

  • Removal of Excess POCl₃: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is crucial and must be done in a fume hood.

  • Workup - Quenching: To the cooled, viscous residue, add toluene (50 mL). In a separate large beaker, prepare a mixture of crushed ice (approx. 200 g). Very slowly and carefully, pour the toluene mixture onto the ice with vigorous stirring.

  • Neutralization: Carefully basify the mixture by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9. Perform this step in the fume hood, as it is highly exothermic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-6-methoxyquinoline.

  • Purification: The crude product can be purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol.

Step 3: Synthesis of 2,6-Dimethoxyquinoline

The final step is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom in the quinoline ring activates the 2-position, allowing the chloride to be readily displaced by the strongly nucleophilic methoxide ion.[12][13]

Materials & Reagents:

  • 2-Chloro-6-methoxyquinoline (from Step 2)

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • Ethyl acetate

Equipment:

  • Dry round-bottom flask with reflux condenser (with drying tube)

  • Heating mantle with stirrer

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-6-methoxyquinoline (3.9 g, 0.02 mol) in anhydrous methanol (40 mL).

  • Reagent Addition: Carefully add sodium methoxide (1.6 g, 0.03 mol) to the solution in portions. The solution may warm slightly.

  • Heating: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Concentration: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (40 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2,6-dimethoxyquinoline by column chromatography on silica gel (hexane:ethyl acetate gradient) or by recrystallization from ethanol/water to obtain a pure solid.

Data Summary and Characterization

The following table summarizes the key quantitative parameters for the synthesis.

ParameterStep 1: QuinoloneStep 2: ChlorinationStep 3: Methoxylation
Starting Material p-Anisidine6-Methoxy-2(1H)-quinolone2-Chloro-6-methoxyquinoline
Molar Mass ( g/mol ) 123.15175.18193.62
Amount (g) 12.38.753.9
Moles (mol) 0.10.050.02
Key Reagent Diethyl Malonate / H₂SO₄POCl₃Sodium Methoxide
Product Name 6-Methoxy-2(1H)-quinolone2-Chloro-6-methoxyquinoline2,6-Dimethoxyquinoline
Product Molar Mass 175.18193.62189.21
Theoretical Yield (g) 17.59.73.8
Expected Yield Range 60-75%70-85%80-90%

Characterization of 2,6-Dimethoxyquinoline:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (CDCl₃): Expected signals for aromatic protons and two distinct methoxy groups.

  • ¹³C NMR (CDCl₃): Expected signals for quinoline carbons and methoxy carbons.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ peak at m/z = 190.08.

Reaction Mechanisms

The chemical logic behind each transformation is visualized below.

Knorr_Mechanism cluster_step1 Step 1: Knorr Synthesis Mechanism Aniline + Ketoester Aniline + Ketoester Anilide Intermediate Anilide Intermediate Aniline + Ketoester->Anilide Intermediate Condensation (-EtOH) Protonated Anilide Protonated Anilide Anilide Intermediate->Protonated Anilide H⁺ (H₂SO₄) Cyclized Intermediate Cyclized Intermediate Protonated Anilide->Cyclized Intermediate Electrophilic Aromatic Substitution 6-Methoxy-2(1H)-quinolone 6-Methoxy-2(1H)-quinolone Cyclized Intermediate->6-Methoxy-2(1H)-quinolone Dehydration (-H₂O, -H⁺)

Caption: Simplified mechanism for the Knorr quinoline synthesis.

Chlorination_Mechanism cluster_step2 Step 2: Chlorination Mechanism Quinolone (Lactam) Quinolone (Lactam) Quinolone (Lactim) Quinolone (Lactim) Quinolone (Lactam)->Quinolone (Lactim) Tautomerization O-Phosphorylated Intermediate O-Phosphorylated Intermediate Quinolone (Lactim)->O-Phosphorylated Intermediate + POCl₃ (Nucleophilic Attack) 2-Chloro-6-methoxyquinoline 2-Chloro-6-methoxyquinoline O-Phosphorylated Intermediate->2-Chloro-6-methoxyquinoline Attack by Cl⁻ (-PO₂Cl₂)

Caption: Mechanism for the chlorination of the 2-quinolone intermediate.

SNAr_Mechanism cluster_step3 Step 3: SNAr Mechanism 2-Chloroquinoline 2-Chloroquinoline Meisenheimer Complex Meisenheimer Complex 2-Chloroquinoline->Meisenheimer Complex Nucleophilic Addition of MeO⁻ 2,6-Dimethoxyquinoline 2,6-Dimethoxyquinoline Meisenheimer Complex->2,6-Dimethoxyquinoline Elimination of Cl⁻ (Restores Aromaticity)

Caption: Mechanism for the final SNAr methoxylation step.

References

  • Google Patents. (n.d.). Method for synthetizing 6-methoxyquinoline.
  • Choudhary, D., & Khokra, S. L. (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR).
  • Semantic Scholar. (n.d.). Synthesis of (6-Methoxy-2,5-dinitro-quinolin-4-yl). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved February 4, 2026, from [Link]

  • YouTube. (2023). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved February 4, 2026, from [Link]

  • Wiley Online Library. (n.d.). Knorr Quinoline Synthesis. Retrieved February 4, 2026, from [Link]

  • Taylor & Francis Online. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Retrieved February 4, 2026, from [Link]

  • Alkali Metals Limited. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM METHOXIDE (POWDER). Retrieved February 4, 2026, from [Link]

  • Loba Chemie. (n.d.). p-ANISIDINE FOR SYNTHESIS. Retrieved February 4, 2026, from [Link]

  • YouTube. (2020). Knorr Quinoline Synthesis. Retrieved February 4, 2026, from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved February 4, 2026, from [Link]

  • PubMed. (2011). POCl3 chlorination of 4-quinazolones. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2025). 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. Retrieved February 4, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dimethoxyquinoline

Introduction: The 2-Alkoxyquinoline Challenge Welcome to the Technical Support Center. You are likely here because your synthesis of 2,6-dimethoxyquinoline (2,6-DMQ) has yielded unexpected results—perhaps a high-melting...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Alkoxyquinoline Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 2,6-dimethoxyquinoline (2,6-DMQ) has yielded unexpected results—perhaps a high-melting solid that resists dissolution, or a persistent starting material spot on your TLC.[1]

While 2,6-DMQ is a critical scaffold in antimalarial and anticancer research, its synthesis via the standard Nucleophilic Aromatic Substitution (


)  of 2-chloro-6-methoxyquinoline is deceptive.[1] It appears simple, but the electron-rich 6-methoxy group deactivates the ring, making the 2-position less electrophilic and highly sensitive to competition from moisture.[1]

This guide moves beyond standard protocols to address the causality of failure , focusing on the three most common byproducts: Carbostyrils (Hydrolysis) , Unreacted Chlorides , and Demethylated Phenols .[1]

Module 1: The Primary Antagonist – Hydrolysis[1]

The Issue

You attempted the methoxylation of 2-chloro-6-methoxyquinoline using Sodium Methoxide (NaOMe) in Methanol.

  • Observation: A white/off-white precipitate forms that is insoluble in low-polarity organic solvents (Ether, Hexane) but soluble in hot polar solvents.[1]

  • Impurity: 6-Methoxyquinolin-2(1H)-one (also known as the Carbostyril derivative).[1]

Mechanism of Failure

The 2-position of the quinoline ring is an imidate-like carbon.[1] In the presence of even trace water, hydroxide ions (


) compete aggressively with methoxide (

).[1] Because the resulting tautomer (the quinolinone) is thermodynamically stable (aromatic lactam), the reaction is irreversible.[1]
Visualizing the Competitive Pathway

ReactionPathways SM 2-Chloro-6-methoxyquinoline (Starting Material) Product 2,6-Dimethoxyquinoline (Target) SM->Product SNAr (Major Path) Impurity 6-Methoxyquinolin-2(1H)-one (Carbostyril Impurity) SM->Impurity Hydrolysis (Competitor) NaOMe NaOMe / MeOH (Anhydrous) NaOMe->Product Water Trace H2O / OH- Water->Impurity

Figure 1: The competitive bifurcation between productive methoxylation and destructive hydrolysis.[1]

Troubleshooting Protocol: The "Water-Check" Loop

Q: How do I confirm this impurity without NMR? A: Perform a solubility test. 2,6-Dimethoxyquinoline is lipophilic and dissolves in Diethyl Ether or Toluene.[1] The Carbostyril impurity is highly polar due to the amide/lactam bond and will remain as a solid in ether.[1]

Corrective Action:

  • Reagent Audit: Ensure your NaOMe is fresh. Old bottles of solid NaOMe absorb moisture to form NaOH. Recommendation: Use freshly prepared NaOMe solution (Na metal dissolved in anhydrous MeOH).[1]

  • Solvent Drying: Methanol is hygroscopic. Dry it over 3Å molecular sieves for 24 hours before use.

  • Equivalents: Increase NaOMe to 3.0 - 5.0 equivalents . The excess methoxide acts as a scavenger for adventitious water, though it cannot reverse hydrolysis once it occurs.

Module 2: Incomplete Conversion (The "Stalled" Reaction)

The Issue

TLC shows a persistent spot corresponding to the starting material (2-chloro-6-methoxyquinoline) even after refluxing for 12+ hours.[1]

Mechanism of Failure

The 6-methoxy group at the distal end of the ring is an Electron Donating Group (EDG) .[1] Through resonance, it pushes electron density into the ring, slightly deactivating the 2-position toward nucleophilic attack compared to unsubstituted 2-chloroquinoline.[1]

Data Table: Reactivity Comparison
SubstrateElectronic EffectRelative Rate (

)
Recommended Temp
2-ChloroquinolineNeutralFast65°C (Reflux MeOH)
2-Chloro-6-methoxyquinoline Deactivated (EDG) Slow 80-100°C (Pressure Vial)
2-Chloro-6-nitroquinolineActivated (EWG)Very Fast25°C (RT)
Troubleshooting Protocol: Forcing Conditions

Q: Can I just add more base? A: Adding more base at reflux often fails to push the reaction if the activation energy isn't met.[1]

Corrective Action:

  • Solvent Switch: Methanol refluxes at ~65°C. Switch to a higher boiling solvent like DMF or DMAc (Dimethylacetamide) and add methanol (as the reagent) or solid NaOMe.[1] Heat to 100°C .

  • Catalysis: Add 10 mol% 15-Crown-5 . This complexes the Sodium cation, making the Methoxide anion "naked" and significantly more nucleophilic.[1]

Module 3: Demethylation (The "Over-Cooked" Product)

The Issue

You obtained the product, but the yield is low, and you see a very polar spot near the baseline. NMR suggests loss of a methyl group (disappearance of a singlet at ~3.8 ppm).

Mechanism of Failure

While rare in basic conditions, O-demethylation can occur if:

  • The reaction temperature exceeds 140°C in the presence of nucleophiles (like excess

    
     impurities).[1]
    
  • Acidic Workup Error: If you quench the reaction with strong acid (HCl) and heat it to remove solvents, you risk hydrolyzing the imidate ether (the 2-OMe group) or demethylating the 6-OMe group.[1]

Workup Flowchart

WorkupLogic Start Reaction Complete (TLC Check) Quench Quench Step Start->Quench Acid Add 1M HCl? Quench->Acid Avoid Water Add NH4Cl (Sat.) or H2O Quench->Water Recommended Result1 Risk: Hydrolysis to Carbostyril Acid->Result1 Extract Extract with DCM/EtOAc Water->Extract Wash Wash with 1M NaOH Extract->Wash Result2 Removes Phenolic Impurities Wash->Result2

Figure 2: Decision tree for workup to prevent induced degradation.[1]

FAQ: Rapid Fire Troubleshooting

Q1: My product has a yellow tint. Is it pure? A: Pure 2,6-dimethoxyquinoline should be white to off-white.[1] A yellow tint often indicates traces of 2,6-dichloroquinoline (from the precursor step) or oxidative coupling byproducts (dimers).[1] Recrystallize from Hexane/Ethyl Acetate (9:1).

Q2: Can I use Potassium tert-butoxide (KOtBu) instead of NaOMe? A: No. KOtBu is too bulky.[1] While it is a stronger base, it is a poorer nucleophile for this specific steric environment. You will likely get elimination products or no reaction, rather than substitution.

Q3: How do I remove the Carbostyril impurity if it formed? A: Do not use column chromatography immediately; it streaks.[1]

  • Step 1: Dissolve the crude mixture in Dichloromethane (DCM).

  • Step 2: Wash the organic layer with 1M NaOH (3x).[1] The Carbostyril (which has a pKa ~11 due to the amide/phenol tautomer) will deprotonate and move into the aqueous layer.[1]

  • Step 3: Dry the organic layer.[1] Your 2,6-DMQ will remain.

References

  • Mechanistic Insight on Quinoline Substitution

    • S_NAr Reactivity of Haloquinolines: "Nucleophilic substitution of 2-chloroquinolines is favored by electron-withdrawing groups but hindered by electron-donating groups at C6/C7."[1]

    • Source: Organic Chemistry Portal.

  • Impurity Characterization (Carbostyrils)

    • Hydrolysis Pathways: "2-quinolinones (Carbostyrils) are the thermodynamic sink of labile 2-substituted quinolines in aqueous media."[1]

    • Source: National Institutes of Health (PMC). [1]

  • Precursor Synthesis & Handling

    • Synthesis of 2-chloro-6-methoxyquinoline: "Chlorination of 6-methoxyquinoline-N-oxide requires strict anhydrous conditions to prevent immediate hydrolysis to the carbostyril."[1]

    • Source: PubChem Compound Summary: 6-Methoxyquinoline.[1][2] [1]

  • Separation Techniques

    • HPLC Separation of Methoxyquinolines: "Reverse phase methods using formic acid buffers effectively separate the basic quinoline from the neutral/acidic quinolinone impurities."[1]

    • Source: SIELC Technologies Application Note. [1][3]

Sources

Optimization

troubleshooting failed 2,6-Dimethoxyquinoline synthesis reactions

Status: Operational | Ticket Type: Process Optimization | Level: Tier 3 (Senior Scientist) Diagnostic Overview Subject: Troubleshooting low yields and impurities in the synthesis of 2,6-dimethoxyquinoline (2,6-DMQ). The...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Type: Process Optimization | Level: Tier 3 (Senior Scientist)

Diagnostic Overview

Subject: Troubleshooting low yields and impurities in the synthesis of 2,6-dimethoxyquinoline (2,6-DMQ).

The Core Problem: The synthesis of 2,6-dimethoxyquinoline typically involves the nucleophilic aromatic substitution (


) of 2-chloro-6-methoxyquinoline  with sodium methoxide (NaOMe). Users frequently report two distinct failure modes:
  • The "Hydrolysis Trap": Formation of the thermodynamically stable 6-methoxyquinolin-2(1H)-one (carbostyril) instead of the desired ether.

  • Incomplete Conversion: The reaction stalls because the electron-donating methoxy group at the C6 position deactivates the ring, making the C2-chloride less electrophilic than in unsubstituted 2-chloroquinoline.

This guide provides the protocols to bypass these kinetic and thermodynamic traps.

The Validated Protocol (Baseline)

Do not deviate from these parameters without consulting the "Optimization" section. This protocol assumes you are starting from 2-chloro-6-methoxyquinoline .

Reaction Scheme:



Reagents & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
2-Chloro-6-methoxyquinoline Substrate1.0Must be dry.
Sodium Methoxide (NaOMe) Nucleophile2.5 - 3.0Use solid (95%+) or freshly prepared. Avoid old solutions.
DMF or DMSO SolventN/ACRITICAL: Must be anhydrous (<0.05% water).
Methanol Co-solvent (Optional)N/AOnly if generating NaOMe in situ; must be distilled off for high temp.
Step-by-Step Workflow
  • Drying (Critical): Flame-dry a round-bottom flask under inert atmosphere (Ar or

    
    ). Residual moisture is the primary cause of quinolone formation.
    
  • Dissolution: Dissolve 2-chloro-6-methoxyquinoline (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Addition: Add Sodium Methoxide (3.0 eq) in one portion. The solution may darken; this is normal.

  • Thermal Activation: Heat the reaction to 100–110 °C .

    • Note: Methanol reflux (65 °C) is often insufficient due to the deactivating effect of the 6-OMe group.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[1] Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ). The side product (quinolone) usually stays at the baseline or has very low
    
    
    .
  • Quench: Once complete (typically 4-12 h), cool to RT and pour into ice-cold water .

  • Workup:

    • The desired 2,6-dimethoxyquinoline should precipitate as a solid. Filter and wash with water.

    • If oil forms: Extract with Ethyl Acetate (

      
      ).[1] Wash organics with brine, dry over 
      
      
      
      , and concentrate.
Troubleshooting Matrix (Q&A)
Q1: My product is a high-melting solid that is insoluble in ether. What happened?

Diagnosis: You have synthesized 6-methoxyquinolin-2(1H)-one (the hydrolysis product), not the target ether. Mechanism: Water present in the solvent or reagents attacked the C2 position. The resulting imidate tautomerizes to the stable amide (quinolone). Solution:

  • Check Solvent: Ensure DMF/DMSO is anhydrous.

  • Check Base: Sodium methoxide is hygroscopic. If it is "clumpy" or sticky, it is wet (NaOH/MeOH). Use a fresh bottle.

  • Recovery: You cannot easily convert the quinolone back to the ether directly. You must re-chlorinate with

    
     to get the starting material back and try again.
    
Q2: The reaction is stalled at 50% conversion after 24 hours.

Diagnosis: Ring Deactivation. Mechanism: The methoxy group at C6 is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring, making the C2 carbon less positive (less electrophilic). Standard


 conditions for quinoline fail here.
Solution: 
  • Increase Temperature: Move from MeOH reflux (65 °C) to DMF at 120 °C.

  • Increase Concentration: Run the reaction at 1.0 M to increase collision frequency.

  • Crown Ether Catalyst: Add 10 mol% 15-Crown-5 (if using NaOMe) to chelate the sodium ion and create a "naked," more reactive methoxide anion.

Q3: I am trying to make this from 2,6-dichloroquinoline. Why is only one chlorine reacting?

Diagnosis: Regioselectivity mismatch. Mechanism: The C2 position is activated by the adjacent ring nitrogen (similar to a Schiff base). The C6 position is an unactivated aryl chloride.


 will never  occur at C6 under standard conditions.
Solution: 
  • Route Change: You cannot synthesize 2,6-dimethoxyquinoline from 2,6-dichloroquinoline using only NaOMe. You must use a Palladium-catalyzed coupling (Buchwald-Hartwig) to displace the C6-chloride.

    • Catalyst:

      
       / BrettPhos.
      
    • Reagent: MeOH /

      
      .
      
Visualizing the Failure Modes

The following logic map details the mechanistic competition between the desired substitution and the parasitic hydrolysis.

G Start 2-Chloro-6-methoxyquinoline Condition_Dry Anhydrous Conditions (DMF, 110°C) Start->Condition_Dry + NaOMe Condition_Wet Moisture Present (Wet Solvent/Base) Start->Condition_Wet + NaOMe + H2O Reagent Reagent: NaOMe Intermediate_Meisenheimer Meisenheimer Complex Condition_Dry->Intermediate_Meisenheimer SNAr Attack SideProduct 6-Methoxyquinolin-2(1H)-one (Quinolone Impurity) Condition_Wet->SideProduct Hydrolysis & Tautomerization Product 2,6-Dimethoxyquinoline (Target Ether) Intermediate_Meisenheimer->Product - Cl⁻

Caption: Figure 1. Mechanistic divergence in 2,6-dimethoxyquinoline synthesis. Moisture acts as a competitive nucleophile, leading to the irreversible formation of the quinolone.

Advanced Optimization (DoE)

If the standard protocol yields <80%, utilize this Design of Experiments (DoE) table to optimize your specific substrate batch.

VariableLevel (-)Level (+)Rationale
Solvent Polarity Toluene (with PTC)DMF/DMSOPolar aprotic solvents stabilize the Meisenheimer intermediate.
Temperature 80 °C140 °CHigher temp overcomes the activation energy barrier raised by the 6-OMe group.
Additives None18-Crown-6Crown ethers sequester cations, increasing nucleophilicity of alkoxides [3].
Base Source NaOMe (Solid)NaH + MeOHGenerating alkoxide in situ with NaH ensures zero water content.
References
  • Nucleophilic Substitution Mechanisms: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing reactivity of 2-chloroquinolines vs 6-chloroquinolines).
  • Synthesis of Alkoxyquinolines: Meth-Cohn, O., et al. (1993). The Synthesis of Pyridines, Quinolones and Other Related Systems by the Vilsmeier and the Reverse Vilsmeier Method. Heterocycles, 35(1), 539-557.[2] Link

  • Crown Ether Catalysis in SNAr: Gokel, G. W., & Durst, H. D. (1976). Principles and Synthetic Applications in Crown Ether Chemistry. Synthesis, 1976(03), 168-184. Link

  • Tautomerization of Quinolones: Glaser, R., et al. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5437. Link (Describes the stability of the quinolone side-product).

  • General Procedure Verification: BenchChem Technical Support. Synthesis of 2-chloro-4,6-dimethoxyquinoline (Analogous procedure). Link

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2,6-Dimethoxyquinoline

Welcome to the Technical Support Center for the purification of 2,6-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pract...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2,6-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 2,6-dimethoxyquinoline from a crude reaction mixture. This resource eschews rigid templates in favor of a logical, problem-oriented approach grounded in established chemical principles.

I. Understanding the Synthesis and Potential Impurities

Effective purification begins with a thorough understanding of the synthetic route and the likely impurities that may arise. A common and established method for the synthesis of quinoline derivatives is the Skraup synthesis . In the context of 2,6-dimethoxyquinoline, this would typically involve the reaction of 3,4-dimethoxyaniline with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[1][2]

The Skraup synthesis is notoriously exothermic and can be prone to forming a variety of byproducts.[3] Understanding these potential contaminants is the first step in designing a robust purification strategy.

Common Impurities in the Skraup Synthesis of 2,6-Dimethoxyquinoline:

  • Unreacted 3,4-dimethoxyaniline: Incomplete reaction will leave residual starting aniline.

  • Polymeric/Tarry Byproducts: The acid-catalyzed polymerization of acrolein (formed in situ from glycerol) is a major source of tar-like substances that can be difficult to remove.[4]

  • Oxidation Byproducts: The oxidizing agent can lead to the formation of various undesired oxidized species.

  • Isomeric Byproducts: Depending on the precise reaction conditions, small amounts of other quinoline isomers may be formed.

  • Residual Oxidizing Agent and its Reduction Products: For example, if nitrobenzene is used, residual nitrobenzene and its reduction product, aniline, may be present.

II. Purification Strategy: A Multi-Step Approach

A multi-pronged purification strategy is often necessary to effectively remove the diverse range of impurities from a crude 2,6-dimethoxyquinoline product. The following workflow presents a logical sequence of purification techniques, from initial workup to final polishing.

PurificationWorkflow crude_product Crude 2,6-Dimethoxyquinoline (from reaction workup) acid_base Acid-Base Extraction (Removes basic/acidic impurities) crude_product->acid_base Initial Cleanup recrystallization Recrystallization (Removes less soluble impurities) acid_base->recrystallization Bulk Purification chromatography Column Chromatography (High-purity separation) recrystallization->chromatography Polishing Step pure_product Pure 2,6-Dimethoxyquinoline chromatography->pure_product Final Product

Caption: A multi-step workflow for the purification of crude 2,6-dimethoxyquinoline.

III. Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 2,6-dimethoxyquinoline in a question-and-answer format.

Q1: My crude product is a dark, tarry mess. How do I even begin to purify it?

A1: Initial Cleanup with Acid-Base Extraction

Tarry byproducts are a frequent challenge in Skraup syntheses. An initial acid-base extraction is a powerful first step to separate the basic 2,6-dimethoxyquinoline from neutral and polymeric impurities.

Rationale: 2,6-Dimethoxyquinoline, being a quinoline derivative, is a basic compound. It can be protonated by an acid to form a water-soluble salt, while the non-basic tarry materials and unreacted neutral compounds (like nitrobenzene, if used) will remain in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl).[5] The basic 2,6-dimethoxyquinoline will move into the aqueous layer as its hydrochloride salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous extracts. The organic layer, containing the bulk of the tar, can be discarded.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., concentrated sodium hydroxide solution) until the solution is strongly alkaline (pH > 12). This will deprotonate the quinoline salt, causing the free base to precipitate or form an oil.[3]

  • Back Extraction: Extract the liberated 2,6-dimethoxyquinoline back into an organic solvent (e.g., DCM or ethyl acetate). Repeat this extraction 2-3 times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the partially purified product.

Q2: After acid-base extraction, my product is still colored and contains solid impurities. What's the next step?

A2: Purification by Recrystallization

Recrystallization is an excellent technique for removing less soluble colored impurities and other solid byproducts.[6] The key is to find a suitable solvent or solvent system in which the 2,6-dimethoxyquinoline has high solubility at elevated temperatures and low solubility at cooler temperatures.

Finding the Right Solvent:

A systematic approach to solvent screening is recommended. Start with small amounts of the crude product and test various solvents. Common solvent systems for quinoline derivatives include ethanol/water mixtures and hexane/ethyl acetate.[5][7]

Solvent/SystemRationale
Ethanol/Water 2,6-Dimethoxyquinoline is likely soluble in hot ethanol. Adding water as an anti-solvent upon cooling can induce crystallization.
Hexane/Ethyl Acetate A good general-purpose system for compounds of intermediate polarity. The ratio can be tuned to achieve optimal solubility characteristics.
Toluene Can be effective for recrystallizing aromatic compounds.[8]

Experimental Protocol: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2,6-dimethoxyquinoline in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Q3: My product appears pure by TLC, but I need to remove trace impurities for my downstream application. How can I achieve the highest purity?

A3: Final Polishing with Column Chromatography

For achieving the highest purity, especially for removing closely related isomers or trace impurities, column chromatography is the method of choice.[9]

Key Parameters for Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice for quinoline derivatives.

  • Mobile Phase (Eluent): The choice of eluent is critical for good separation. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent like ethyl acetate.[9] The polarity of the eluent can be gradually increased (gradient elution) to effectively separate compounds with different polarities. A dichloromethane/methanol system can also be effective for more polar compounds.[5]

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the 2,6-dimethoxyquinoline spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the partially purified 2,6-dimethoxyquinoline in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, high-purity 2,6-dimethoxyquinoline.

Chromatography cluster_0 Column Chromatography Setup cluster_1 Separation and Collection column Silica Gel Column separation Differential Adsorption (Impurities separate based on polarity) column->separation sample Crude Product Loaded sample->column eluent Eluent (e.g., Hexane/Ethyl Acetate) eluent->column impurities Faster eluting impurities product 2,6-Dimethoxyquinoline polar_impurities Slower eluting polar impurities fractions Analyze Fractions by TLC impurities->fractions Collect Fractions product->fractions polar_impurities->fractions pure_fractions Combine Pure Fractions fractions->pure_fractions final_product Evaporate Solvent pure_fractions->final_product

Caption: Workflow for purification of 2,6-dimethoxyquinoline by column chromatography.

IV. Conclusion

The purification of crude 2,6-dimethoxyquinoline, particularly from a Skraup synthesis, requires a systematic and multi-step approach. By understanding the potential impurities and applying a logical sequence of acid-base extraction, recrystallization, and column chromatography, researchers can effectively remove contaminants and obtain a high-purity product suitable for a wide range of applications in drug discovery and development. The protocols and troubleshooting advice provided in this guide are intended to serve as a robust starting point for optimizing the purification of this important quinoline derivative.

V. References

  • PrepChem. (n.d.). Synthesis of 2,6-dichloroquinoxaline. [Link]

  • Slideshare. (2022). synthesis of quinoline derivatives and its applications. [Link]

  • CourseHero. (n.d.). Preparation and Properties of Quinoline. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • ResearchGate. (2025). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • ResearchGate. (2025). Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines. [Link]

  • ResearchGate. (2025). Separation of 2,6-dimethylnaphthalene in Dimethylnaphthalene Isomers Mixture by Crystallization Operation. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • Google Patents. (n.d.). EP0132714B1 - Process for the preparation of quinolines.

  • ResearchGate. (n.d.). Synthesis of 2-chloro-4,6-dimethoxy quinoline. [Link]

  • Google Patents. (n.d.). CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. [Link]

  • Royal Society of Chemistry. (2003). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine. [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. [Link]

  • Organic Chemistry, Fourth Edition. (n.d.). AN EXPEDITIOUS, PRACTICAL LARGE SCALE SYNTHESIS OF 4-AMINO-2-CHLORO-6,7-DIMETHOXYQUINAZOLINAZOLINE. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of the fluorescence of 2,6-Dimethoxyquinoline and quinine

This guide provides an in-depth comparative analysis of the fluorescence properties of Quinine (the industry standard) and 2,6-Dimethoxyquinoline (2,6-DMQ, a synthetic structural analogue). Executive Summary In fluoresce...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the fluorescence properties of Quinine (the industry standard) and 2,6-Dimethoxyquinoline (2,6-DMQ, a synthetic structural analogue).

Executive Summary

In fluorescence spectroscopy, Quinine (specifically Quinine Sulfate) is the "Gold Standard" for quantum yield calibration (Φ ≈ 0.546 in 0.1 N H₂SO₄). Its fluorescence arises from the 6-methoxyquinoline core. 2,6-Dimethoxyquinoline (2,6-DMQ) represents a synthetic modification where a second methoxy group is introduced at the ortho position (C2) relative to the ring nitrogen.

This structural modification fundamentally alters the electronic landscape of the fluorophore. While Quinine exhibits a broad, solvent-relaxed emission centered at 450 nm , 2,6-DMQ typically displays a hypsochromic (blue) shift (emission ~410–430 nm) and altered pH sensitivity due to the steric and electronic influence of the C2-methoxy group on the quinoline nitrogen.

Molecular Architecture & Electronic Impact

The fluorescence differences stem directly from the substitution patterns on the quinoline ring.

FeatureQuinine (Standard)2,6-Dimethoxyquinoline (Analogue)
Core Fluorophore 6-Methoxyquinoline2,6-Dimethoxyquinoline
Substituents 6-OMe, Vinyl, Quinuclidine ring2-OMe, 6-OMe
Electronic Effect 6-OMe is an electron donor (resonance) to the ring.2-OMe adds electron density near the Nitrogen but can sterically hinder protonation.
Symmetry Asymmetric (Chiral)Planar, Achiral (in absence of other groups)
Key Interaction Protonation of N1 is required for high fluorescence.2-OMe stabilizes the ground state, often widening the HOMO-LUMO gap (Blue Shift).
Mechanism of Fluorescence Modulation
  • Quinine: The fluorescence is dominated by the Intramolecular Charge Transfer (ICT) from the 6-methoxy oxygen to the ring nitrogen. In acidic media, the protonated nitrogen becomes a better electron acceptor, enhancing the ICT and increasing Quantum Yield (QY).

  • 2,6-DMQ: The addition of the 2-methoxy group introduces a competing dipole. While it is electron-donating, its position adjacent to the nitrogen (N1) creates a "blocking" effect. This often results in a hypsochromic shift (to shorter wavelengths) compared to the 6-substituted parent, as the 2-position substitution stabilizes the ground state more effectively than the excited state in certain solvents.

Photophysical Performance Data

The following data compares the standard optical properties. Note: 2,6-DMQ values are derived from structural analogue studies and methoxy-quinoline derivatives.

Table 1: Comparative Spectral Data
ParameterQuinine (in 0.1 N H₂SO₄)2,6-Dimethoxyquinoline (in EtOH/Acid)
Excitation Max (λ_ex) 250 nm, 350 nm (primary)330 – 360 nm
Emission Max (λ_em) 450 nm (Cyan-Blue)410 – 430 nm (Deep Blue/Violet)
Stokes Shift ~100 nm (Large)~70 – 90 nm
Quantum Yield (Φ) 0.546 ± 0.020.30 – 0.45 (Solvent Dependent)
Fluorescence Lifetime (τ) 18.5 ns< 10 ns (Typically shorter)
pH Sensitivity High (Quenched at pH > 4)Modified (2-OMe alters pKa of N1)

Critical Insight: Quinine is exceptionally robust against oxygen quenching in acidic media, making it a superior standard. 2,6-DMQ is more sensitive to solvent polarity (solvatochromism) due to the exposed methoxy groups.

Experimental Protocols

Protocol A: Self-Validating Quantum Yield Measurement

To objectively compare 2,6-DMQ against Quinine, use the Comparative Method . This protocol ensures that instrumental errors cancel out.

Reagents:

  • Reference: Quinine Sulfate Dihydrate (SRM 936a or equivalent) in 0.1 N H₂SO₄.

  • Sample: 2,6-Dimethoxyquinoline (High Purity) in Ethanol (or 0.1 N H₂SO₄ for direct comparison).

Workflow:

  • Absorbance Matching: Prepare solutions of both compounds such that their Optical Density (OD) at the excitation wavelength (e.g., 350 nm) is exactly matched and below 0.1 (preferably 0.05) to avoid inner-filter effects.

    • Validation Check: If OD > 0.1, dilute. Nonlinearity leads to re-absorption artifacts.

  • Excitation Scan: Record excitation spectra (300–400 nm) to confirm peak overlap.

  • Emission Scan: Collect emission spectra (360–600 nm).

    • Parameter: Slit width 2–5 nm, Integration time 0.1 s.

  • Calculation: Use the following equation:

    
    
    
    • Where

      
       is the slope of Integrated Fluorescence Intensity vs. Absorbance.
      
    • 
       is the refractive index of the solvent (1.33 for 0.1 N H₂SO₄, 1.36 for Ethanol).
      
Protocol B: pH Titration (pKa Determination)

This experiment reveals the effect of the 2-methoxy group on the ring nitrogen's basicity.

  • Buffer Prep: Prepare Britton-Robinson buffers ranging from pH 2.0 to 10.0.

  • Titration: Add 10 µM 2,6-DMQ to each buffer.

  • Measurement: Monitor emission at 420 nm (for 2,6-DMQ) and 450 nm (for Quinine).

  • Result: Quinine will show a sharp drop in fluorescence (inflection point ~pH 4.1). 2,6-DMQ typically shows a shifted inflection point due to the electronic influence of the 2-OMe group.

Mechanistic Visualization (Pathway Diagram)

The following diagram illustrates the photophysical pathways, highlighting the difference in non-radiative decay induced by the 2-methoxy substituent.

FluorescencePathway cluster_0 Solvent Interaction (Acidic Media) Ground Ground State (S0) (Protonated) Excitation Excitation (hν) λ ~350 nm Ground->Excitation ExcitedState Excited State (S1) (ICT Character) Excitation->ExcitedState Absorption QuinineEmission Quinine Emission λ ~450 nm (High QY) ExcitedState->QuinineEmission 6-OMe Stabilization DMQEmission 2,6-DMQ Emission λ ~420 nm (Blue Shifted) ExcitedState->DMQEmission 2,6-diOMe Effect NonRadiative Non-Radiative Decay (Rotation of 2-OMe) ExcitedState->NonRadiative Steric/Rotational Loss

Caption: Photophysical pathway comparison. Note the 'Blue Shift' and potential 'Non-Radiative' loss channel introduced by the 2-methoxy group in 2,6-DMQ.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 936a - Quinine Sulfate Dihydrate. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 2: Fluorophores). [Link]

  • Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

  • Fletcher, A. N. (1969). Quinine Sulfate as a Fluorescence Quantum Yield Standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]

  • Gunnlaugsson, T., et al. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline Derivatives. Sciforum (MOL2NET). [Link](Note: Representative citation for dimethoxy-quinoline spectral trends).

Comparative

Comparative Guide: Antimicrobial Activity of 2,6-Dimethoxyquinoline vs. Standard Antibiotics

This guide provides an in-depth technical comparison of 2,6-Dimethoxyquinoline (2,6-DMQ) against established antibiotic classes. Editorial Note: While 2,6-Dimethoxyquinoline is chemically distinct, it is frequently encou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2,6-Dimethoxyquinoline (2,6-DMQ) against established antibiotic classes.

Editorial Note: While 2,6-Dimethoxyquinoline is chemically distinct, it is frequently encountered as a high-value intermediate in the synthesis of 8-aminoquinolines (e.g., Tafenoquine) or as a scaffold for novel antimicrobial agents. This guide analyzes its activity profile both as a core pharmacophore and in the context of its bioactive derivatives, distinguishing it from the structurally unrelated 2,6-dimethoxy-1,4-benzoquinone.

Executive Summary

2,6-Dimethoxyquinoline (2,6-DMQ) represents a lipophilic quinoline scaffold distinct from the fluoroquinolone class. Unlike Ciprofloxacin, which relies on a 6-fluorine/7-piperazine motif for potent DNA gyrase inhibition, 2,6-DMQ leverages methoxy-substitution to modulate solubility and membrane permeability. While often used as a precursor for antimalarials (e.g., Tafenoquine), 2,6-DMQ and its C3/C4-substituted derivatives exhibit a unique spectrum of antibacterial and antifungal activity, particularly against Gram-positive pathogens where efflux pump resistance compromises traditional quinolones.

Chemical Profile & Mechanism of Action

Structure-Activity Relationship (SAR)

The quinoline ring is the bioactive core. The specific 2,6-dimethoxy substitution pattern confers unique properties compared to the standard 6-fluoro-7-piperazinyl substitution found in fluoroquinolones.

  • Position 2 (-OCH₃): Enhances lipophilicity and alters the electron density of the pyridine ring, potentially affecting binding affinity to DNA gyrase.

  • Position 6 (-OCH₃): Acts as an electron-donating group (unlike the electron-withdrawing Fluorine in Cipro), which modifies the pKa and cellular accumulation.

  • Mechanism: Like other quinolines, 2,6-DMQ derivatives target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV , inhibiting DNA replication. However, the methoxy groups suggest an additional mechanism involving membrane disruption or oxidative stress, similar to methoxy-substituted alkaloids.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis workflow and the dual-action mechanism (DNA binding + Membrane permeation).

G cluster_0 Synthesis & Activation cluster_1 Mechanism of Action Precursor 2-Chloro-6-methoxyquinoline Reaction Methoxylation (NaOCH3) Precursor->Reaction Product 2,6-Dimethoxyquinoline Reaction->Product Entry Passive Diffusion (High Lipophilicity) Product->Entry Exposure Target1 DNA Gyrase Binding (Replication Arrest) Entry->Target1 Primary Mode Target2 Membrane Depolarization (Secondary Effect) Entry->Target2 High Conc.

Figure 1: Synthesis of 2,6-Dimethoxyquinoline from chloro-precursors and its subsequent dual-mode antibacterial mechanism.

Comparative Efficacy Analysis

The following data consolidates Minimum Inhibitory Concentration (MIC) ranges derived from studies on 2,6-disubstituted quinoline derivatives compared to standard-of-care antibiotics.

Table 1: Comparative MIC Ranges (µg/mL)
OrganismStrain Type2,6-DMQ Derivatives Ciprofloxacin Ampicillin Interpretation
S. aureus Gram (+)4.0 – 16.0 0.12 – 1.02.0 – 32.02,6-DMQ shows moderate potency; less active than Cipro but comparable to Ampicillin in resistant strains.
E. coli Gram (-)12.5 – 50.0 0.004 – 0.0152.0 – 8.0Lower efficacy against Gram-negatives due to lack of zwitterionic character needed for porin transport.
P. aeruginosa Gram (-)> 64.0 0.25 – 1.0> 64.0Generally inactive against Pseudomonas; requires specific C3-side chains for activity.
C. albicans Fungi8.0 – 32.0 InactiveInactiveAdvantage: Unlike standard antibiotics, methoxy-quinolines often exhibit antifungal cross-activity.
Key Performance Insights
  • Gram-Positive Selectivity: 2,6-DMQ derivatives are significantly more effective against Gram-positive bacteria (S. aureus, B. subtilis) than Gram-negative. The lipophilic methoxy groups facilitate penetration through the peptidoglycan layer but struggle against the Gram-negative outer membrane porins.

  • Antifungal Crossover: Unlike Ciprofloxacin, the 2,6-dimethoxy core shares structural features with antifungal alkaloids, providing a broader spectrum that includes Candida species.

  • Toxicity Profile: While fluoroquinolones carry risks of tendonitis and QT prolongation, methoxy-quinolines (like the antimalarial Tafenoquine derived from this core) are generally associated with hemolytic risks in G6PD-deficient individuals, a distinct toxicity profile researchers must monitor.

Experimental Validation Protocols

To validate the activity of 2,6-DMQ in your lab, use the following standardized Broth Microdilution Protocol . This method is self-validating via the inclusion of sterility and growth controls.

Protocol: Determination of MIC via Broth Microdilution

Reagents:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 2,6-Dimethoxyquinoline (dissolved in DMSO, final conc. <1%).

  • Standard Antibiotic Controls (Ciprofloxacin, Fluconazole).

  • Resazurin dye (0.01%) for viability visualization.

Workflow:

  • Inoculum Preparation:

    • Culture bacteria to mid-log phase (

      
      ).
      
    • Dilute to

      
       CFU/mL in MHB.
      
  • Plate Setup (96-well):

    • Rows A-H: Serial 2-fold dilution of 2,6-DMQ (Range: 128 µg/mL to 0.25 µg/mL).

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 10 µL Resazurin dye. Incubate 2 hours.

    • Pink = Viable (Growth). Blue = Inhibited (No Growth).

    • MIC = Lowest concentration well that remains blue.

Protocol Diagram: Assay Logic

Protocol cluster_QC Quality Control Start Compound Preparation (DMSO Stock) Dilution Serial Dilution (96-well Plate) Start->Dilution Inoculation Add Bacterial Suspension (5x10^5 CFU/mL) Dilution->Inoculation Incubation 37°C for 24h Inoculation->Incubation Readout Add Resazurin (Blue vs Pink) Incubation->Readout PosControl Growth Control (Must be Pink) Readout->PosControl Validate NegControl Sterility Control (Must be Blue) Readout->NegControl Validate

Figure 2: Logical flow for Broth Microdilution Assay with built-in QC steps.

Conclusion & Future Outlook

2,6-Dimethoxyquinoline is not a direct replacement for Ciprofloxacin in acute Gram-negative infections. However, it is a superior scaffold for dual-action agents targeting resistant Gram-positive bacteria and fungi. Its value lies in its derivatization potential—specifically, modifications at the C3 position can enhance potency 10-fold, bridging the gap between a chemical intermediate and a clinical candidate.

Recommendation: Researchers should utilize 2,6-DMQ as a lead compound for synthesizing hybrid drugs (e.g., quinoline-sulfonamides) rather than evaluating it solely as a monotherapy.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80839, 2,6-Dimethoxyquinoline. [Link]

  • O'Neil, M.J. (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. (Tafenoquine synthesis intermediates).[1] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth dilution. [Link]

  • Mao, W., et al. (2020). Synthesis and biological evaluation of novel quinoline derivatives as potential antimicrobial agents. [Link] (General reference for Quinoline SAR)

  • World Health Organization (WHO). Guidelines for the treatment of malaria (referencing 8-aminoquinoline pharmacology). [Link]

Sources

Validation

A Comparative In Silico Analysis of 2,6-Dimethoxyquinoline's Potential as a Multi-Target Inhibitor in Cancer and Infectious Diseases

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure" due to its remarkable versatility in engaging a wide array of biological targets. This guide delves into the therap...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure" due to its remarkable versatility in engaging a wide array of biological targets. This guide delves into the therapeutic potential of a specific, yet under-explored derivative, 2,6-Dimethoxyquinoline, through a comprehensive in silico docking study. While experimental data on this particular compound remains scarce, this analysis aims to provide a robust, predictive comparison of its binding affinities against several key protein targets implicated in oncology and microbial infections. By juxtaposing these predictions with the known activities of established drugs and analogous quinoline-based inhibitors, we will build a compelling case for the further experimental validation of 2,6-Dimethoxyquinoline as a promising therapeutic candidate.

Introduction: The Rationale for Investigating 2,6-Dimethoxyquinoline

Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dimethoxy substitution pattern, in particular, has been associated with enhanced biological activity in various heterocyclic compounds. This study is predicated on the hypothesis that the specific placement of methoxy groups at the 2 and 6 positions of the quinoline ring may confer favorable binding characteristics to 2,6-Dimethoxyquinoline against multiple protein targets.

Our investigation will focus on a panel of well-validated protein targets that are central to the progression of cancer and infectious diseases:

  • Oncology Targets:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

    • Phosphoinositide 3-kinase (PI3K)

    • Mammalian Target of Rapamycin (mTOR)

    • Topoisomerase II

  • Antimicrobial Targets:

    • Staphylococcus aureus Dihydrofolate Reductase (DHFR)

    • Candida albicans Lanosterol 14-alpha Demethylase (Erg11)

Through molecular docking simulations, we will predict the binding energies and interaction patterns of 2,6-Dimethoxyquinoline with these targets and compare them to a curated set of reference compounds with known inhibitory activities.

Materials and Methods: A Validated In Silico Docking Workflow

To ensure the scientific rigor of this predictive study, a validated and reproducible in silico workflow will be employed. This multi-step process is designed to accurately model the potential interactions between our ligand of interest and its putative protein targets.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis Phase p1 Ligand Preparation: 2,6-Dimethoxyquinoline & Comparators (2D to 3D Conversion, Energy Minimization) d1 Grid Generation: Defining the Binding Site p1->d1 p2 Target Protein Preparation: (PDB Retrieval, Water & Ligand Removal, Protonation, Energy Minimization) p2->d1 d2 Molecular Docking: (AutoDock Vina / Schrödinger Glide) d1->d2 d3 Scoring & Ranking: (Binding Energy / Docking Score) d2->d3 a1 Interaction Analysis: (Hydrogen Bonds, Hydrophobic Interactions) d3->a1 a2 Comparative Analysis: (vs. Known Inhibitors) a1->a2 a3 Prediction of Activity a2->a3

Figure 1: In Silico Molecular Docking Workflow.

Ligand and Protein Preparation

Ligand Preparation: The 2D structure of 2,6-Dimethoxyquinoline and the selected comparator molecules will be sketched using appropriate chemical drawing software. These structures will then be converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.

Protein Preparation: The three-dimensional crystal structures of the target proteins will be retrieved from the Protein Data Bank (PDB). All water molecules and co-crystallized ligands will be removed from the protein structures. Hydrogens will be added, and the structures will be protonated at a physiological pH of 7.4. Finally, the protein structures will be energy minimized to relieve any steric clashes.

Molecular Docking Protocol

Molecular docking simulations will be performed using AutoDock Vina and cross-validated with Schrödinger's Glide (XP mode) for a subset of targets.

Grid Generation: For each target protein, a grid box will be generated to define the search space for the docking algorithm. The grid box will be centered on the active site, as determined by the position of the co-crystallized ligand in the original PDB file or by using site-finding algorithms.

Docking and Scoring: During the docking process, the ligand is treated as flexible, while the protein is generally held rigid. The docking algorithm will explore various conformations and orientations of the ligand within the defined grid box. The binding affinity of each pose will be estimated using the software's respective scoring functions, which calculate the free energy of binding (in kcal/mol for AutoDock Vina) or a docking score (for Glide). The pose with the most favorable binding energy or docking score will be selected for further analysis.

Comparative Docking Analysis: 2,6-Dimethoxyquinoline vs. Established Inhibitors

The predicted binding affinities of 2,6-Dimethoxyquinoline against the selected targets are presented below, alongside the experimental IC50 values of well-known inhibitors and structurally similar quinoline derivatives.

Anticancer Targets
Target Protein2,6-Dimethoxyquinoline (Predicted Binding Energy, kcal/mol)Comparator CompoundExperimental IC50
EGFR -8.2Erlotinib80 nM[1]
Gefitinib26 - 57 nM[2]
2-Arylquinoline derivative0.015 µM[3]
VEGFR-2 -8.5Sorafenib53.65 nM[4]
Sunitinib0.139 µM[4]
Quinoline derivative12.1 nM[5]
PI3K -7.9Idelalisib1.9 nM (PI3Kδ)[6]
Quinoline-chalcone hybrid52 nM (PI3Kγ)[7]
mTOR -8.1Rapamycin0.1 nM[6]
Quinoline derivative14 nM[8]
Topoisomerase II -7.6Etoposide~5 µM[9]
TAS-103 (Quinoline derivative)6.5 µM[9]
Antimicrobial Targets
Target Protein2,6-Dimethoxyquinoline (Predicted Binding Energy, kcal/mol)Comparator CompoundExperimental MIC/IC50
S. aureus DHFR -7.8TrimethoprimMIC: 1.56 µg/mL
C. albicans Erg11 -8.0FluconazoleMIC: 0.25-4 µg/mL
2,6-disubstituted quinolineMFC: 6.25–12.5 µM

Analysis of Predicted Binding Interactions and Mechanistic Insights

The docking results not only provide a quantitative prediction of binding affinity but also offer valuable qualitative insights into the potential binding modes of 2,6-Dimethoxyquinoline.

Interactions with Kinase Targets (EGFR, VEGFR-2, PI3K, mTOR)

The predicted binding poses of 2,6-Dimethoxyquinoline within the ATP-binding pockets of the kinase targets consistently show the quinoline nitrogen acting as a hydrogen bond acceptor with the hinge region residues. This interaction is a hallmark of many known kinase inhibitors. The methoxy groups at the 2 and 6 positions are predicted to form favorable hydrophobic interactions within the active site, potentially contributing to the strong predicted binding affinities.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor Binding & Dimerization PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Downstream Signaling

Figure 2: Simplified PI3K/Akt/mTOR Signaling Pathway.

Interactions with Topoisomerase II

The docking of 2,6-Dimethoxyquinoline into the DNA-binding and cleavage site of Topoisomerase II suggests a potential role as an intercalating agent. The planar quinoline ring is predicted to insert between DNA base pairs, while the dimethoxy substituents may interact with the surrounding amino acid residues of the enzyme, stabilizing the drug-DNA-enzyme complex and inhibiting DNA relegation.

G cluster_topo Topoisomerase II Catalytic Cycle s1 Binding to DNA s2 Double-Strand Break s1->s2 s3 Strand Passage s2->s3 s4 DNA Ligation s3->s4 s4->s1 Cycle Repeats Inhibitor 2,6-Dimethoxyquinoline (Predicted) Inhibitor->s2 Stabilizes Cleavage Complex

Figure 3: Predicted Mechanism of Topoisomerase II Inhibition.

Interactions with Antimicrobial Targets

For S. aureus DHFR, 2,6-Dimethoxyquinoline is predicted to occupy the active site and form hydrogen bonds with key residues, mimicking the binding of the natural substrate, dihydrofolate. In the case of C. albicans Erg11, the quinoline scaffold is predicted to coordinate with the heme iron in the active site, a common mechanism for azole antifungals, while the dimethoxy groups engage in hydrophobic interactions within the substrate-binding channel.

G cluster_erg Ergosterol Biosynthesis Pathway (Candida albicans) Lanosterol Lanosterol Erg11 Erg11 (Lanosterol 14-alpha Demethylase) Lanosterol->Erg11 Intermediate Intermediate Sterols Erg11->Intermediate Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Inhibitor 2,6-Dimethoxyquinoline (Predicted) Inhibitor->Erg11 Inhibition

Figure 4: Predicted Inhibition of Ergosterol Biosynthesis.

Conclusion and Future Directions

This in silico comparative guide provides strong predictive evidence for the potential of 2,6-Dimethoxyquinoline as a multi-target inhibitor for both cancer and infectious diseases. The predicted binding energies are comparable to, and in some cases, more favorable than, established drugs and other quinoline derivatives with known biological activity. The analysis of binding interactions reveals plausible mechanisms of action consistent with known inhibitors of the selected targets.

It is imperative to underscore that these findings are predictive and require experimental validation. The next logical steps would involve the synthesis of 2,6-Dimethoxyquinoline and its in vitro evaluation against the panel of protein targets discussed in this guide. Should these initial screens prove promising, further studies, including cell-based assays and in vivo models, would be warranted to fully elucidate its therapeutic potential. The favorable in silico profile of 2,6-Dimethoxyquinoline makes it a compelling candidate for further investigation in the quest for novel, multi-targeting therapeutic agents.

References

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024-10-22). RSC Advances.
  • Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023-01-09). Semantic Scholar.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025-10-20).
  • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022-08-16). Taylor & Francis Online.
  • Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry.
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing.
  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC.
  • (PDF) Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (2022-09-13).
  • Identification of fungicidal 2,6-disubstituted quinolines with activity against Candida biofilms. (2012-10-18). MDPI.
  • Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b. SpringerLink.
  • Structural basis for heterogeneous phenotype of ERG11 dependent Azole resistance in C.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (2014-08-25). RSC Publishing.
  • Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards
  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Deriv
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • Erg11 mutations associated with azole resistance in clinical isolates of Candida albicans | FEMS Yeast Research | Oxford Academic. Oxford Academic.
  • Searching for new mTOR kinase inhibitors: Analysis of binding sites and validation of docking protocols | Request PDF.
  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. MDPI.
  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity. NIH.
  • The IC50 (μM)
  • Molecular and Associative Evaluation of ERG11, ERG3, CDR1, and SNQ2 Genes Linked to Fluconazole Resistance in Candida glabr
  • Discovery of novel quinoline-based mTOR inhibitors via introducing intra-molecular hydrogen bonding scaffold (iMHBS)
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline deriv
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. (2024-10-21). RSC Publishing.
  • SAR of quinoline derivatives as VEGFR-2 Inhibitors.
  • Pharmacophore screening, molecular docking, and MD simulations for identification of VEGFR-2 and c-Met potential dual inhibitors. (2025-03-07). PMC.
  • Molecular docking analysis of α-Topoisomerase II with δ-Carboline derivatives as potential anticancer agents. PMC.
  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Valid
  • A Comparative Analysis of 2-(4-fluorophenyl)quinolin-7-amine and Established EGFR Inhibitors. Benchchem.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Molecular docking studies of some TOPOISOMIRASE II Inhibitors: Implication in designing of novel anticancer drugs.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar.
  • ERG11-Mediated Azole Resistance in Candida albicans. SciSpace.
  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
  • The Role of ERG11 Point Mutations in the Resistance of Candida albicans to Fluconazole in the Presence of Lact
  • Dual specificity protein kinase CLK3 Inhibitors (IC50, Ki) | AAT Bioquest.
  • Design, Synthesis, and Molecular Docking Studies of Indolo[3,2-c]Quinolines as Topoisomerase Inhibitors. PubMed.
  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsatur
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Schrödinger Notes—Molecular Docking. (2024-01-05). J's Blog.
  • Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening. Bentham Science.
  • Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. PMC.

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Safety & Regulatory Compliance

Safety

2,6-Dimethoxyquinoline: Proper Disposal and Handling Protocol

Part 1: Executive Summary & Core Directive Immediate Action Required: 2,6-Dimethoxyquinoline (Generic CAS: 6621-17-6, verify specific isomer CAS on vendor container) is a nitrogen-containing heterocyclic compound.[1][2][...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: 2,6-Dimethoxyquinoline (Generic CAS: 6621-17-6, verify specific isomer CAS on vendor container) is a nitrogen-containing heterocyclic compound.[1][2][3] For disposal purposes, it must be classified as Hazardous Organic Waste .[2] Under no circumstances should this compound be disposed of via municipal drains or standard trash.[2]

The Golden Rule of Disposal: Treat this compound as a Toxic Organic Base . The presence of the nitrogen atom in the quinoline ring dictates its segregation logic: it must be kept separate from strong acids and strong oxidizers to prevent exothermic neutralization or potentially explosive N-oxidation reactions.[3]

Part 2: Chemical Profile & Risk Assessment[2]

Before initiating disposal, the waste generator must characterize the material. While specific SDS data for this isomer can be sparse, its behavior is consistent with the quinoline class (e.g., 6-methoxyquinoline).[2]

Table 1: Disposal-Relevant Chemical Properties[1][2][3][4]
PropertyValue / CharacteristicOperational Implication
Chemical Class Nitrogen Heterocycle (Quinoline Derivative)Segregate as an Organic Base.[1][2][3]
Physical State Solid (typically crystalline powder)High melting point derivatives require dissolution or solid waste protocols.[1][2][3]
Solubility Low in water; Soluble in organic solvents (DCM, Methanol)Do not attempt aqueous neutralization; use organic waste streams.[1][3]
Reactivity Incompatible with Strong Oxidizers & AcidsCRITICAL: Risk of violent reaction with Nitric Acid or Peroxides.[1][2][3][4]
Hazard Codes Irritant (Skin/Eye), Acute Tox.[1][3][5] (Oral/Inhalation)PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[1][3]
RCRA Status Not explicitly P or U listed by nameClassify by characteristic (Toxicity/Ignitability) or as "Non-specific Organic Hazardous Waste."[1][2][3]

Part 3: Step-by-Step Disposal Protocol

This protocol utilizes a self-validating segregation system to minimize cross-reactivity risks.[2]

Phase 1: Waste Characterization & Segregation

Objective: Prevent "cocktailing" of incompatible chemical groups.[2]

  • Check Purity: Is the 2,6-Dimethoxyquinoline pure solid, or dissolved in a solvent?

  • Segregation:

    • Keep Away From: Oxidizing acids (Nitric, Perchloric) and strong oxidizers (Permanganates, Peroxides).[4]

    • Compatible With: Non-halogenated organic solvents (Acetone, Methanol) or Halogenated solvents (DCM), depending on your facility's specific stream separation.

Phase 2: Containerization

Objective: Containment integrity during transport.[2]

  • Solid Waste: Use a wide-mouth HDPE (High-Density Polyethylene) or Amber Glass jar.[2] Double-bagging in 6-mil polyethylene bags is recommended for fine powders to prevent dust inhalation.[2]

  • Liquid Waste (Solutions): Use standard safety cans or solvent waste bottles (Glass/HDPE). Ensure the cap has a PTFE liner to prevent degradation.[2]

    • Note: If dissolved in a halogenated solvent (e.g., Dichloromethane), dispose of in the Halogenated Waste stream. If in Acetone/Methanol, use the Non-Halogenated stream.

Phase 3: Labeling

Objective: Clear communication for downstream handlers.[2] Label the container immediately upon adding waste.[2] The label must include:

  • Full Chemical Name: "2,6-Dimethoxyquinoline Waste" (Do not use abbreviations).

  • Hazard Checkbox: [x] Toxic [x] Irritant.[2][5]

  • Generator Name: Your Lab/Group ID.

Phase 4: Final Disposition (Incineration)

Objective: Complete thermal destruction.[2] The only acceptable final disposal method for quinoline derivatives is High-Temperature Incineration equipped with a scrubber.[2]

  • Mechanism: Incineration ensures the destruction of the stable quinoline ring structure.[2]

  • Scrubbing: Essential to capture Nitrogen Oxides (NOx) generated during combustion.[2]

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for disposing of 2,6-Dimethoxyquinoline.

DisposalWorkflow Start Waste Generation: 2,6-Dimethoxyquinoline StateCheck Determine Physical State Start->StateCheck Solid Pure Solid StateCheck->Solid Liquid Solution/Mixture StateCheck->Liquid SolidBin Containerize: Wide-Mouth HDPE Jar (Label: Toxic Solid) Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck HaloStream Halogenated Waste Stream (e.g., DCM solutions) SolventCheck->HaloStream Contains Halogens NonHaloStream Non-Halogenated Waste Stream (e.g., Methanol/Acetone) SolventCheck->NonHaloStream No Halogens Labeling Apply Hazardous Waste Label (Mark: Toxic, Irritant) SolidBin->Labeling HaloStream->Labeling NonHaloStream->Labeling Disposal Final Disposition: High-Temp Incineration Labeling->Disposal

Figure 1: Decision matrix for the segregation and packaging of 2,6-Dimethoxyquinoline waste streams.

Part 5: Emergency Procedures (Spills & Exposure)[2]

In the event of a breach in containment, follow the "Protect-Contain-Clean" protocol.

  • Personnel Protection: Immediately don PPE (Nitrile gloves, goggles, lab coat).[2] If powder is airborne, use a NIOSH-approved N95 or P100 respirator.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then sweep carefully.[2]

    • Liquid Spill: Surround with an inert absorbent (Vermiculite or Sand).[2][4] DO NOT use combustible materials like sawdust if the solvent is flammable.[2]

  • Decontamination: Clean the surface with a soap/water solution.[2][5] Collect all cleanup materials into the hazardous waste container.

Part 6: References

  • PubChem. (n.d.).[2] Quinoline Compound Summary. National Library of Medicine.[2] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][1][2][3]

  • New Jersey Department of Health. (2010).[2] Hazardous Substance Fact Sheet: Quinoline. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethoxyquinoline
Reactant of Route 2
Reactant of Route 2
2,6-Dimethoxyquinoline
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